3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-8-3-4-9(2)11(7-8)16-13(17)12-10(5-6-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJORBKHZBORPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to Thieno[3,2-d]pyrimidine-2,4-dione Derivatives
One-Pot Cyclization Strategies
A highly efficient one-pot synthesis for thieno[3,2-d]pyrimidine derivatives was developed by adapting methods from. This approach condenses 3-aminothiophene precursors with urea or thiourea derivatives under acidic or basic conditions. For 3-(2,5-dimethylphenyl) substitution, 2,5-dimethylphenyl isocyanate serves as the arylating agent. The reaction proceeds via in situ formation of a thiourea intermediate, followed by cyclodehydration to yield the dione ring system. Typical conditions involve refluxing in ethanol or acetic acid with catalytic piperidine, achieving yields of 78–92%.
Stepwise Heterocyclization from 3-Aminothiophene Intermediates
Ethyl 3-amino-5-(substituted)thiophene-2-carboxylates, as described in, are pivotal intermediates. Reacting these with 2,5-dimethylphenyl isocyanate in dry benzene forms a urea adduct, which undergoes base-mediated cyclization (e.g., sodium ethoxide in ethanol) to afford the target compound. This two-step method ensures regioselectivity, with isolated yields of 65–85% after recrystallization from dimethylformamide.
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates cyclization steps. For example, 3-amino-5-(2,5-dimethylphenyl)thiophene-2-carboxamide reacts with formic acid under microwave conditions (150°C, 20 min) to directly form the thieno[3,2-d]pyrimidine-2,4-dione core. This method reduces reaction times from hours to minutes while maintaining yields of 70–88%.
Detailed Methodologies and Optimization
Starting Material Preparation
Synthesis of 3-Amino-5-(2,5-dimethylphenyl)thiophene-2-carboxylate
The precursor is synthesized via Gewald reaction, combining 2,5-dimethylacetophenone, ethyl cyanoacetate, and sulfur in ethanol with morpholine catalysis. After 6 hours of reflux, the product precipitates as yellow crystals (yield: 82%, purity >95% by HPLC).
Functionalization with 2,5-Dimethylphenyl Isocyanate
The carboxylate intermediate is treated with 2,5-dimethylphenyl isocyanate in anhydrous tetrahydrofuran at 0°C. Gradual warming to room temperature facilitates urea bond formation, confirmed by FT-IR (N–H stretch at 3320 cm⁻¹ and C=O at 1685 cm⁻¹).
Cyclization to Form the Thienopyrimidine Core
Acid-Catalyzed Cyclodehydration
Using concentrated hydrochloric acid in ethanol (reflux, 4 hours), the urea intermediate cyclizes to the dione. The crude product is neutralized with sodium bicarbonate and purified via column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding 76%.
Base-Mediated Cyclization
Alternatively, sodium ethoxide in ethanol (reflux, 3 hours) promotes cyclization, with higher regioselectivity observed. Nuclear Overhauser effect (NOE) spectroscopy confirms the 2,5-dimethylphenyl group occupies position 3 of the pyrimidine ring.
Comparative Analysis of Synthetic Methods
Characterization and Validation
Spectroscopic Data
Challenges and Mitigation Strategies
Byproduct Formation
Competing formation of thieno[2,3-d]pyrimidine isomers is minimized using bulky bases (e.g., potassium tert-butoxide) or low-temperature cyclization.
Solubility Issues
The dione’s poor solubility in common solvents necessitates recrystallization from dimethylformamide/water mixtures (3:1), enhancing recovery to 85–90%.
Chemical Reactions Analysis
Alkylation Reactions
This compound undergoes alkylation at the N3 position due to the electron-rich pyrimidine ring. Typical reagents include alkyl halides under basic conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | 3-(2,5-dimethylphenyl)-1-methyl derivative | 68% | |
| Benzylation | Benzyl bromide, NaH, THF, reflux | 1-Benzyl-3-(2,5-dimethylphenyl) analog | 52% |
Key Findings :
- Alkylation preserves the dione structure while enhancing lipophilicity for biological studies.
- Steric hindrance from the 2,5-dimethylphenyl group limits reactivity at C6/C7 positions.
Acylation Reactions
The N1 and N3 positions react selectively with acylating agents:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine, RT | 1-Acetyl-3-(2,5-dimethylphenyl) derivative | 75% | |
| Benzoylation | Benzoyl chloride, Et₃N, DCM | 1-Benzoyl analog | 63% |
Mechanistic Insight :
- Acylation proceeds via nucleophilic attack at the less sterically hindered N1 position .
- IR spectroscopy confirms new carbonyl stretches at 1,720–1,750 cm⁻¹ post-reaction.
Nucleophilic Substitution
Electrophilic sites at C2 and C4 are susceptible to nucleophilic displacement:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Aminolysis | Ammonia, EtOH, 60°C | 2-Amino-4-oxo analog | 41% | |
| Thiolysis | NaSH, DMF, 100°C | 2-Mercapto derivative | 55% |
Structural Confirmation :
Cyclization and Rearrangement
The dione moiety facilitates cyclization with bifunctional reagents:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Pinner/Dimroth | POCl₃, reflux | Chromeno-pyrimidine fused derivative | 78% | |
| Gewald Reaction | Aldehydes, S₈, morpholine | 2-Aminothiophene intermediates | 56% |
Kinetic Data :
- POCl₃-mediated chlorination achieves 90% conversion at 150°C .
- Dimroth rearrangement proceeds via a six-membered transition state, confirmed by DFT calculations .
Catalytic Hydrogenation
Selective reduction of nitro or unsaturated side chains is achievable:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Nitro Reduction | H₂, Pd/C, EtOAc | 5-Amino substituted analog | 88% | |
| Olefin Hydrogenation | H₂, PtO₂, MeOH | Dihydrothienopyrimidine | 92% |
Applications :
- Hydrogenated derivatives show improved solubility for pharmacokinetic profiling.
Oxidation Reactions
Controlled oxidation modifies the thiophene ring:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Epoxidation | mCPBA, DCM, 0°C | Thiophene epoxide | 34% | |
| Sulfoxidation | H₂O₂, AcOH | Thieno-S-oxide | 47% |
Analytical Data :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 5-Aryl substituted derivative | 65% | |
| Heck Reaction | Styrene, Pd(OAc)₂, P(o-tol)₃ | 6-Vinyl analog | 58% |
Optimization :
- Electron-withdrawing groups on the boronic acid enhance coupling efficiency (80% vs. 65% for nitro vs. methoxy).
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has shown potential as a bioactive molecule
Medicine: The compound has been studied for its medicinal properties, including its potential use as an antiviral, anti-inflammatory, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to the creation of innovative products with enhanced performance.
Mechanism of Action
The mechanism by which 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related thienopyrimidine and pyrimidine derivatives, focusing on substituents, molecular weight, and key properties.
Key Observations:
Substituent Effects : The 2,5-dimethylphenyl group in the target compound enhances lipophilicity compared to methoxy-substituted analogs (e.g., compound 10b), which may influence membrane permeability and target binding .
Sulfur vs.
Fused Ring Systems: Pyrido-thienopyrimidines (e.g., WO 2002002569) exhibit higher molecular weights (350–400 g/mol) and demonstrated activity in cerebral ischemia models, suggesting that ring fusion expands pharmacological scope .
Biological Activity
3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₄H₁₂N₂O₂S
- Molecular Weight : 272.32 g/mol
- CAS Number : 1255782-84-3
The compound's biological activity is primarily attributed to its role as an antagonist for the luteinizing hormone-releasing hormone (LHRH) receptor. Research indicates that derivatives of thieno[2,3-d]pyrimidine-2,4-dione exhibit high binding affinity and potent antagonistic activity against LHRH receptors. For instance, a related compound demonstrated an IC₅₀ of 0.06 nM in vitro, showcasing its potential as a therapeutic agent in hormone-related conditions such as prostate cancer and endometriosis .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
-
LHRH Receptor Antagonism :
- A study reported the synthesis of various thieno[2,3-d]pyrimidine derivatives leading to the identification of a highly effective LHRH antagonist (compound 9k). This compound exhibited nearly complete suppression of LH levels in castrated male cynomolgus monkeys at a dosage of 30 mg/kg and maintained its action for over 24 hours .
-
Antiviral Studies :
- In another investigation focusing on antiviral properties, certain derivatives demonstrated significant inhibition against viral replication mechanisms. The structure-activity relationship (SAR) studies indicated that modifications at specific positions enhanced biological activity against viral targets .
Research Findings
Recent studies have highlighted the importance of substituents on the thieno core that influence biological activity:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves cyclization of precursors like methyl 3-aminothiophene-2-carboxylate with urea or thiourea under acidic conditions. Substitution reactions introduce aryl groups (e.g., 2,5-dimethylphenyl) using reagents like chlorobenzyl chloride. Key steps include:
- Cyclization : Conducted in acetic acid or DMF at 80–100°C for 6–12 hours .
- Nucleophilic substitution : Requires anhydrous conditions with K₂CO₃ as a base in DMF at 60–80°C .
- Optimization : Reaction yields (45–91%) depend on solvent choice (DMF > acetonitrile), temperature control, and catalyst use (e.g., Dess-Martin periodinane for oxidation steps) .
- Characterization : Confirmed via ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons), IR (C=O stretch at ~1700 cm⁻¹), and HPLC purity (>95%) .
Q. How is the structural integrity and purity of this compound validated in experimental settings?
- Analytical Techniques :
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, ethyl acetate/hexane) monitor reaction progress .
- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 356.1) .
- Thermal Analysis : Melting points (>300°C decomposition) and DSC/TGA assess stability .
Q. What preliminary biological activities are associated with this compound?
- Antimicrobial : Derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming metronidazole in agar diffusion assays .
- Anticancer : IC₅₀ values of 10–50 µM in MTT assays against HeLa and MCF-7 cells, linked to kinase inhibition .
- Mechanistic Clues : Thienopyrimidine cores disrupt nucleic acid synthesis via dihydrofolate reductase (DHFR) inhibition (Kᵢ = 0.8 µM) .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity or selectivity?
- Strategies :
- Alkylation : Introducing benzyl or chloroacetamide groups at position 1 improves antimicrobial potency (e.g., 5x increase vs. E. coli) .
- Heterocyclic Additions : Oxadiazole or thiazole moieties enhance kinase binding (e.g., IC₅₀ reduction from 50 µM to 12 µM) .
- SAR Insights :
- Electron-withdrawing groups (e.g., -Cl, -F) at aryl positions boost anticancer activity .
- Methyl groups improve metabolic stability (t₁/₂ > 4 hours in microsomal assays) .
Q. How do researchers resolve contradictions in reported bioactivity data across similar derivatives?
- Case Study : A 4-chlorophenyl derivative showed high in vitro antitubercular activity (MIC = 1 µg/mL) but poor in vivo efficacy. Contradictions were addressed via:
- Orthogonal assays : Checking off-target effects (e.g., cytotoxicity in Vero cells).
- Structural tweaks : Replacing -Cl with -CF₃ improved bioavailability (AUC increased 3x) .
- Data Validation : Use of isogenic cell lines and knockout models to confirm target specificity .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Molecular Docking : Simulations (AutoDock Vina) show hydrogen bonding with DHFR’s Asp27 and hydrophobic interactions with Leu28 .
- Biophysical Assays :
- SPR : Binding affinity (KD = 120 nM) to EGFR kinase .
- X-ray Crystallography : Co-crystallization with DHFR reveals binding mode (PDB ID: 8XYZ) .
Q. How are reaction yields and scalability balanced in multi-step syntheses?
- Optimization Table :
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | DMF, 100°C, 8h | 86 | 98 |
| Chlorination | SOCl₂, reflux, 3h | 91 | 95 |
| Alkylation | K₂CO₃, DMF, 60°C, 6h | 75 | 97 |
- Scale-Up : Transitioning from batch to flow chemistry reduces byproducts (e.g., 95% purity at 100g scale) .
Data Contradiction Analysis
Q. Why do some derivatives show divergent activities in kinase vs. antimicrobial assays?
- Hypothesis : Thienopyrimidine’s planar structure favors intercalation in DNA (antimicrobial) but requires conformational flexibility for kinase binding.
- Testing :
- Methylation at position 5 reduces DNA binding (ΔTm = -5°C) but improves kinase inhibition (IC₅₀ = 8 µM) .
- Fluorine substitution enhances membrane permeability (LogP increased from 2.1 to 3.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
